3,5-Dimethyl-4-hydroxybenzaldehyde oxime
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Overview
Description
3,5-Dimethyl-4-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C(9)H({11})NO(_2) It is known for its distinct structure, which includes a benzaldehyde core substituted with hydroxyl, methyl, and oxime groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime typically involves the reaction of 3,5-Dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the formation of the oxime.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the product meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding nitroso compounds or nitriles under specific conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine. Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Nitroso compounds or nitriles.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-hydroxybenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4-hydroxybenzaldehyde oxime exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
3,5-Dimethyl-4-hydroxybenzaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
4-Hydroxy-3,5-dimethoxybenzaldehyde oxime: Contains methoxy groups instead of methyl groups, which can influence its reactivity and solubility.
Syringaldehyde oxime: Similar structure but with additional methoxy groups, affecting its chemical behavior and applications.
Uniqueness: 3,5-Dimethyl-4-hydroxybenzaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both hydroxyl and oxime groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2,6-dimethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(5-10-12)4-7(2)9(6)11/h3-5,11-12H,1-2H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKKUAUWZPQSQ-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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